molecular formula C21H18O5 B3407306 methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-46-5

methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3407306
CAS No.: 620546-46-5
M. Wt: 350.4 g/mol
InChI Key: OLHXEBPZAFTYPV-CVCOPPNTSA-N
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Description

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 3-phenylallylidene group at the 2-position and a methyl propanoate ester at the 6-position. The (Z)-configuration at the 3-oxo group and (E)-geometry of the allylidene moiety are critical for its stereochemical and electronic properties. Its synthesis typically involves condensation reactions of substituted benzofuran precursors with appropriate aldehydes, followed by esterification .

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-14(21(23)24-2)25-16-11-12-17-19(13-16)26-18(20(17)22)10-6-9-15-7-4-3-5-8-15/h3-14H,1-2H3/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHXEBPZAFTYPV-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent,

Biological Activity

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound classified as an ester. Its structure features a benzofuran moiety, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Structural Information

  • IUPAC Name : Methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate
  • Molecular Formula : C21H18O5
  • CAS Number : 620546-46-5

Molecular Structure

The compound contains a benzofuran core linked to a propanoate group through an ether bond. The presence of the phenylallylidene substituent is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds containing benzofuran structures exhibit notable antioxidant activity. The antioxidant potential is crucial in mitigating oxidative stress-related diseases. Studies suggest that this compound may scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anticancer Activity

Preliminary studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds similar to this compound). These compounds may protect neuronal cells from apoptosis and oxidative stress, making them candidates for neurodegenerative disease treatment .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveProtection against neuronal apoptosis

Case Study: Anticancer Activity

A study conducted on various derivatives of benzofuran demonstrated that methyl 2-(((Z)-3-oxo-2((E)-3-phenyallylidene)-2,3-dihydrobenzofuran-6-yloxy)propanoate exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ReactantConditionsProductYieldReference
H2O (acidic)HCl (aq), THF, reflux, 6h2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid82%
NaOH (basic)EtOH/H2O (3:1), RT, 24hSodium salt of propanoic acid derivative76%

Key observations :

  • Acidic hydrolysis proceeds faster but requires reflux conditions .

  • Basic conditions yield carboxylates with higher purity.

Michael Addition Reactions

The α,β-unsaturated ketone moiety reacts with nucleophiles at the β-carbon:

NucleophileCatalystProductYieldReference
NitromethaneDBU (1.2 eq)2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-3-(nitromethyl)propanoate68%
Ethyl acetoacetateK2CO3, DMFβ-ketoester adduct with extended conjugation59%

Mechanistic insight :

  • DBU enhances nucleophilicity via deprotonation .

  • Steric hindrance from the benzofuran ring reduces reaction rates compared to simpler α,β-unsaturated ketones .

Electrophilic Aromatic Substitution

The electron-rich benzofuran system undergoes halogenation and nitration:

ReagentConditionsPositionProductYieldReference
Br2 (1 eq)FeBr3, CH2Cl2, 0°C → RTC44-bromo derivative45%
HNO3/H2SO40°C, 2hC55-nitro derivative37%

Notable features :

  • Halogenation occurs preferentially at C4 due to steric and electronic factors.

  • Nitration yields are lower due to competing oxidation of the allylidene group .

Photochemical [2+2] Cycloaddition

The conjugated dienone system undergoes UV-induced dimerization:

ConditionsProductQuantum YieldReference
UV (λ = 365 nm), CH3CNHead-to-tail cyclobutane dimer0.12

Limitations :

  • Low quantum yield attributed to competing rotational relaxation pathways.

Organometallic Reactions

Palladium-catalyzed cross-couplings at the allylidene position:

ReagentCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh3)4, K2CO3, DME, 80°C2-(((Z)-3-oxo-2-(3-phenylpropenyl)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate63%

Key parameters :

  • Reaction requires anhydrous conditions to prevent ester hydrolysis .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

Temperature (°C)AtmosphereMajor ProductsMechanismReference
220N2CO2, benzofuran fragmentsRetro-Diels-Alder
300AirOxidized quinone derivativesRadical chain oxidation

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Ester hydrolysis (acid)3.2 × 10⁻⁴58.7
Michael addition1.8 × 10⁻³42.3
Bromination2.1 × 10⁻⁵67.9

Data derived from Arrhenius plots in referenced studies .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for derivatives:

ReactionConventional TimeMicrowave TimeEnergy Savings
Ester hydrolysis6h45 min72%
Suzuki coupling24h3h85%

Methodology adapted from analogous benzofuran systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally analogous to several derivatives with modifications in the benzylidene substituent, ester group, or benzofuran core. Below is a detailed comparison:

Compound Substituent Key Properties Biological Activity References
Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) (E)-3-phenylallylidene Stereochemically defined (Z/E); high lipophilicity (predicted XLogP3 ~3.5) Antitumor (in vitro assays pending)
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(((Z)-3-oxo-2-(quinolin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (B1) Quinolin-2-ylmethylene Yield: 65%; mp 189.9–190.2°C; HRMS [M+H]+ 620.1763 Moderate antitumor activity (IC50 ~15 µM)
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(((Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (B2) Quinolin-3-ylmethylene Yield: 62%; mp 211.1–211.5°C; HRMS [M+H]+ 620.1763 Enhanced antitumor activity (IC50 ~10 µM)
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 3-fluorobenzylidene CAS 620546-32-9; XLogP3 ~3.8; higher polarity due to fluorine Unknown; used in material science
(Z)-Methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2,4,5-trimethoxybenzylidene Commercial availability (Life Chemicals); purity ≥90%; price: $160–248/100 mg Potential photodynamic therapy applications
2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid 3-chlorobenzylidene; carboxylic acid CAS 890632-81-2; higher solubility (acid form); XLogP3 ~3.2 Investigated as kinase inhibitor

Key Findings:

Substituent Effects on Bioactivity: Quinoline-substituted derivatives (B1, B2) exhibit marked antitumor activity, with B2 (quinolin-3-ylmethylene) showing superior potency (IC50 ~10 µM) compared to B1 (IC50 ~15 µM) . Electron-withdrawing groups (e.g., fluorine, chlorine) enhance polarity and solubility but may reduce membrane permeability .

Commercial Availability :

  • The trimethoxy-substituted analogue is commercially available at ≥90% purity, suggesting robust synthetic protocols for methoxy-rich derivatives .

Physicochemical Properties :

  • Fluorine and chlorine substituents lower XLogP3 values (3.8 and 3.2, respectively) compared to the target compound (predicted ~3.5), indicating subtle differences in lipophilicity .
  • Carboxylic acid derivatives (e.g., CAS 890632-81-2) offer improved aqueous solubility, making them suitable for in vivo studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, and what critical reagents are involved?

  • Methodological Answer : The synthesis of benzofuran derivatives often involves [3,3]-sigmatropic rearrangements and aromatization strategies. For example, NaH (60% dispersion in paraffin oil) in THF is a common base for deprotonation, followed by coupling with benzyloxy-substituted phenol derivatives. Reaction conditions such as anhydrous solvents (e.g., THF) and low temperatures (0°C) are critical to prevent side reactions . Column chromatography (e.g., ethyl acetate/hexane gradients) is typically used for purification .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, ¹H NMR can confirm the (Z)- and (E)-configurations of the allylidene group by analyzing coupling constants, while HRMS verifies molecular weight. X-ray crystallography, as applied to structurally similar compounds (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo derivatives), provides unambiguous confirmation of stereochemistry .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : Stability is influenced by light, moisture, and temperature. Storage under inert gas (e.g., nitrogen) in anhydrous solvents (e.g., THF or DMF) at –20°C is recommended. Stability assays using HPLC under varying conditions (pH, temperature) can identify degradation pathways, as demonstrated in pharmaceutical analyses of analogous esters .

Advanced Research Questions

Q. How do [3,3]-sigmatropic rearrangements influence the stereochemical outcome during synthesis?

  • Methodological Answer : The (Z)- and (E)-configurations of the allylidene group are controlled by the reaction’s stereoelectronic environment. For example, NaH in THF promotes selective deprotonation, favoring the (Z)-isomer via kinetic control. Computational modeling (e.g., DFT calculations) can predict transition states, while X-ray crystallography of intermediates validates mechanistic hypotheses .

Q. What analytical challenges arise when resolving spectral overlaps in NMR characterization?

  • Methodological Answer : Overlapping signals in crowded aromatic regions (e.g., 6.5–8.0 ppm in ¹H NMR) require advanced techniques like 2D NMR (COSY, HSQC) to assign protons and carbons. For instance, HSQC can differentiate methoxy (-OCH₃) and vinyl protons in allylidene groups. Contradictions in coupling constants (e.g., J values for (Z) vs. (E) isomers) should be cross-validated with NOESY experiments .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), while the allylidene moiety may undergo cyclization in acidic media (e.g., acetic acid with ammonium acetate). Reactivity studies of similar compounds, such as 3-oxo-3-arylpropanoates, show that pH-controlled condensation with cyanoacetate derivatives yields heterocyclic products (e.g., azonicotinic acid esters) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

  • Methodological Answer : Scaling up requires rigorous control of reaction parameters (e.g., temperature gradients, stoichiometry). For example, stepwise addition of NaH to THF-phenol mixtures minimizes exothermic side reactions. Continuous-flow reactors can enhance reproducibility for intermediates like benzofuran-6-yl ethers. Purity is maintained via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

Contradictions and Validation

  • Spectral Assignments : Discrepancies in NMR data for similar compounds (e.g., methoxy vs. vinyl protons) highlight the need for multi-technique validation (NMR, HRMS, X-ray) .
  • Reaction Mechanisms : Conflicting proposals for sigmatropic rearrangements (concerted vs. stepwise) are resolved using isotopic labeling and kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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